molecular formula C14H26O4 B14007724 Butane-1,4-diyl bis(3-methylbutanoate) CAS No. 1572-76-5

Butane-1,4-diyl bis(3-methylbutanoate)

Cat. No.: B14007724
CAS No.: 1572-76-5
M. Wt: 258.35 g/mol
InChI Key: NQPMSMAZLWYHRW-UHFFFAOYSA-N
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Description

Butane-1,4-diyl bis(3-methylbutanoate) is an organic compound with the molecular formula C14H26O4. It is a diester derived from butane-1,4-diol and 3-methylbutanoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,4-diyl bis(3-methylbutanoate) typically involves the esterification of butane-1,4-diol with 3-methylbutanoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of butane-1,4-diyl bis(3-methylbutanoate) follows a similar esterification process but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl bis(3-methylbutanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butane-1,4-diyl bis(3-methylbutanoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of butane-1,4-diyl bis(3-methylbutanoate) is primarily based on its ability to undergo hydrolysis and release butane-1,4-diol and 3-methylbutanoic acid. These products can then participate in various biochemical pathways. The ester bonds in the compound are susceptible to enzymatic hydrolysis, which facilitates its breakdown in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butane-1,4-diyl bis(3-methylbutanoate) is unique due to its specific ester groups derived from 3-methylbutanoic acid, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo specific reactions makes it valuable in various applications .

Properties

CAS No.

1572-76-5

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

4-(3-methylbutanoyloxy)butyl 3-methylbutanoate

InChI

InChI=1S/C14H26O4/c1-11(2)9-13(15)17-7-5-6-8-18-14(16)10-12(3)4/h11-12H,5-10H2,1-4H3

InChI Key

NQPMSMAZLWYHRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OCCCCOC(=O)CC(C)C

Origin of Product

United States

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